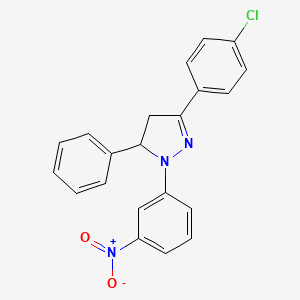
3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CNP) is an organic compound that has been used extensively in the scientific research field. It is a member of the pyrazole family, and is often referred to as a “nitro-pyrazole” due to its nitro group. CNP is a versatile compound that has been used in various applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) involved the synthesis of novel pyrazoline derivatives, including compounds similar to the specified chemical structure, through microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. The study found that some compounds exhibited significant in vivo anti-inflammatory activity and potent antibacterial activity. Molecular docking results suggested these compounds could serve as templates for anti-inflammatory activity Ravula et al., 2016.
Optical Materials and Non-Linear Optical Properties
Barberá et al. (1998) explored the fluorescence, non-linear optical, and mesogenic properties of selected 2-pyrazoline derivatives. Changing the substituent in the 1-phenyl ring of these compounds allowed for tuning of their physical properties, demonstrating that specific substitutions could result in compounds with interesting second-order non-linear optical properties and liquid crystalline behavior Barberá et al., 1998.
Antimicrobial Studies
Prabhudeva et al. (2017) synthesized a compound closely related to the specified structure and performed antimicrobial studies. The structural proof and antimicrobial efficacy were assessed, highlighting the potential of such compounds in developing new antimicrobial agents Prabhudeva et al., 2017.
Molecular Docking and Anticancer Potential
Thomas et al. (2019) synthesized pyrazole derivatives and conducted electronic structure, physico-chemical property evaluation, and docking analysis to assess their potential as anti-cancer agents. The study indicated that these compounds might exhibit negative responses against human microsomal prostaglandin E synthase 1, showcasing their potential application in cancer research Thomas et al., 2019.
Organic Light Emitting Diodes (OLEDs)
Lu et al. (2000) synthesized pyrazoline derivatives and assessed their application in organic light-emitting diodes (OLEDs). These materials were found to function as efficient blue light-emitting materials, indicating their potential use in developing new OLED technologies Lu et al., 2000.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-11-9-15(10-12-17)20-14-21(16-5-2-1-3-6-16)24(23-20)18-7-4-8-19(13-18)25(26)27/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLAILFZUVIZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

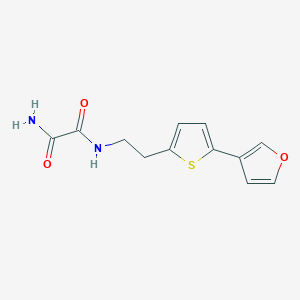
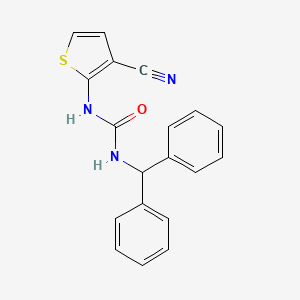
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)
![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)
amine](/img/structure/B2985342.png)
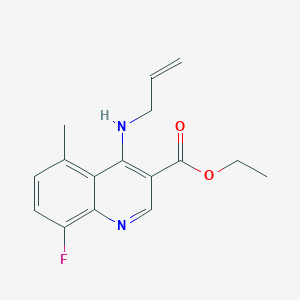

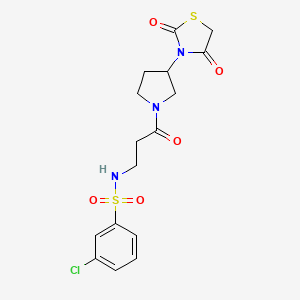
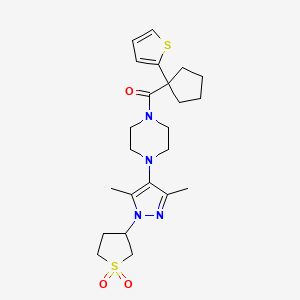
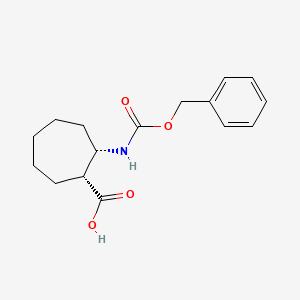
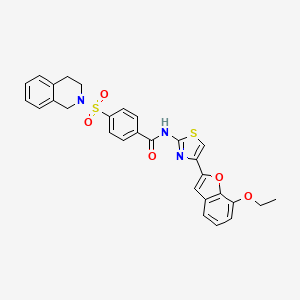
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)
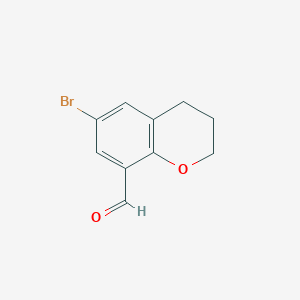
![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)